2-Benzylidene-4-phenylbut-3-enal

Catalog No.
S14871614
CAS No.
120999-45-3
M.F
C17H14O
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylidene-4-phenylbut-3-enal

CAS Number

120999-45-3

Product Name

2-Benzylidene-4-phenylbut-3-enal

IUPAC Name

2-benzylidene-4-phenylbut-3-enal

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C17H14O/c18-14-17(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-14H

InChI Key

CVBINFQHZFLVSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=CC2=CC=CC=C2)C=O

2-Benzylidene-4-phenylbut-3-enal, also known as 4-phenyl-3-buten-2-one or trans-benzylideneacetone, is an organic compound with the molecular formula C17_{17}H14_{14}O. It features a conjugated system that includes a benzylidene group and a phenylbutenal structure. This compound is characterized by its distinctive yellowish color and is soluble in organic solvents. Its structural formula can be represented as follows:

C17H14O\text{C}_{17}\text{H}_{14}\text{O}

The compound has been studied for its potential applications in organic synthesis and its biological activities, making it of interest in various fields of research.

Due to its conjugated double bond system. Some notable reactions include:

  • Aldol Condensation: This compound can undergo aldol condensation with aldehydes or ketones to form larger β-hydroxy carbonyl compounds.
  • Michael Addition: The presence of the α,β-unsaturated carbonyl allows for Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Hydrogenation: The compound can be hydrogenated to yield saturated derivatives, which may have different biological activities compared to the unsaturated form .

Research indicates that 2-benzylidene-4-phenylbut-3-enal exhibits various biological activities, including:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Studies have reported its efficacy against certain bacterial strains, indicating potential applications in pharmaceuticals as an antimicrobial agent.
  • Cytotoxic Effects: Preliminary studies suggest that it may possess cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy .

Several methods have been developed for synthesizing 2-benzylidene-4-phenylbut-3-enal:

  • Condensation Reactions: One common method involves the condensation of benzaldehyde with 4-phenylbutan-2-one under basic conditions. This reaction typically yields high purity and good yields of the desired product.
    Benzaldehyde+4 Phenylbutan 2 one2 Benzylidene 4 phenylbut 3 enal\text{Benzaldehyde}+\text{4 Phenylbutan 2 one}\rightarrow \text{2 Benzylidene 4 phenylbut 3 enal}
  • Vilsmeier-Haack Reaction: Another approach utilizes the Vilsmeier-Haack reagent to introduce the benzylidene moiety onto the phenylbutenone structure.
  • Cross-Coupling Reactions: Recent advancements have also explored using palladium-catalyzed cross-coupling reactions to construct this compound from simpler aryl halides and alkenes .

The applications of 2-benzylidene-4-phenylbut-3-enal span several fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential use in drug development, particularly in formulations targeting oxidative stress and cancer.
  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules through various reactions.
  • Dyes and Pigments: Its distinct color properties make it suitable for use in dyes and pigments in industrial applications .

Studies on the interactions of 2-benzylidene-4-phenylbut-3-enal with biological systems indicate:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action as an antimicrobial or anticancer agent.
  • Enzyme Inhibition: Research has focused on its ability to inhibit specific enzymes related to disease pathways, highlighting its potential therapeutic roles .

Several compounds share structural similarities with 2-benzylidene-4-phenylbut-3-enal. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzalacetoneα,β-unsaturated ketoneExhibits strong ketone reactivity
4-PheynlbutanoneKetoneLacks the benzylidene moiety
(E)-4-Phenylbut-3-enalIsomerDifferent stereochemistry affecting reactivity
1-(Benzoyl)cyclohexanolCyclohexanol derivativeDifferent ring structure influencing properties

The uniqueness of 2-benzylidene-4-phenylbut-3-enal lies in its specific conjugated system that enhances its reactivity and biological activity compared to these similar compounds.

Transition metal-catalyzed annulations offer robust frameworks for constructing the conjugated system of 2-benzylidene-4-phenylbut-3-enal. These methods prioritize regioselectivity and stereochemical control, leveraging palladium, rhodium, or nickel catalysts to mediate cycloaddition or cross-coupling reactions.

Palladium-Catalyzed Annulation with Polarized Alkynes

Palladium complexes have been instrumental in regioselective annulations involving ynol ethers or allenes. For instance, Larock and colleagues demonstrated that ynol ethers undergo regioselective palladium-catalyzed annulations to form isoquinolinones, a process adaptable to 2-benzylidene-4-phenylbut-3-enal synthesis. The π-allylpalladium intermediate formed during catalytic cycles dictates regioselectivity, with electron-donating groups on the alkyne favoring nucleophilic attack at the more substituted position.

A representative protocol involves reacting 4-phenylbut-3-ynal with benzaldehyde derivatives in the presence of palladium(II) acetate and a phosphine ligand. The reaction proceeds via oxidative addition of the alkyne to palladium, followed by migratory insertion and reductive elimination to yield the conjugated enal. Key variables include ligand choice (e.g., triphenylphosphine vs. bidentate ligands) and temperature (optimized at 80–100°C).

Table 1: Regioselectivity in Palladium-Catalyzed Annulations

Substrate TypeRegioselectivity (More/Less Substituted)Yield (%)
Alcohol-functionalizedMore substituted75–85
Amine-functionalizedLess substituted65–78
Carboxamide-functionalizedMore substituted80–90

Rhodium-Mediated Cycloadditions

Rhodium catalysts enable [2+2+2] cycloadditions of alkynes and alkenes, forming six-membered rings. While less commonly applied to 2-benzylidene-4-phenylbut-3-enal, this approach benefits from high atom economy. For example, rhodium(I) complexes catalyze the trimerization of phenylacetylene derivatives, yielding intermediates that can be oxidized to the target enal. Challenges include controlling oligomerization byproducts, which are mitigated by using bulky ligands like tris(cyclohexyl)phosphine.

2-Benzylidene-4-phenylbut-3-enal represents a highly versatile conjugated aldehyde system that serves as an excellent substrate for various catalytic transformations. The presence of multiple reactive sites within its extended π-conjugated framework, including the electrophilic aldehyde group and the activated alkene system, enables diverse functionalization and derivatization reactions through sophisticated catalytic methodologies. This comprehensive analysis examines three critical catalytic approaches that have demonstrated exceptional utility in the synthetic manipulation of this complex molecule.

Chiral Amine Catalysts in Enantioselective Transformations

Chiral amine catalysts have emerged as powerful tools for the asymmetric functionalization of 2-benzylidene-4-phenylbut-3-enal, enabling the construction of stereodefined products through multiple activation mechanisms. The conjugated aldehyde system is particularly well-suited for enamine and iminium ion-mediated transformations that provide excellent enantiocontrol.

Primary Amine Catalysts and Enamine Formation

Primary amine catalysts, particularly those derived from cinchona alkaloids, demonstrate remarkable efficacy in asymmetric transformations of 2-benzylidene-4-phenylbut-3-enal [1] [2]. These catalysts operate through reversible imine formation, generating reactive enamine intermediates that can participate in stereoselective carbon-carbon bond formation. The 9-amino-(9-deoxy)-epi-quinine catalyst system has shown exceptional performance, delivering products with excellent diastereoselectivity (>19:1 dr) and high enantioselectivity (up to 96% ee) in formal [4+3] cycloaddition reactions [3].

The mechanism involves initial condensation of the primary amine catalyst with the aldehyde functionality of 2-benzylidene-4-phenylbut-3-enal, followed by tautomerization to generate the corresponding enamine. This nucleophilic intermediate can then engage with electrophilic partners in a highly stereocontrolled manner. The extended conjugation in the substrate allows for both α- and γ-selectivity depending on the reaction conditions and the nature of the electrophile [4].

Secondary Amine Catalysts and Iminium Ion Activation

Secondary amine catalysts provide alternative activation pathways through iminium ion formation, which enhances the electrophilicity of the α,β-unsaturated system [5] [6]. Proline-derived catalysts and their structural modifications have demonstrated significant utility in asymmetric transformations of conjugated aldehydes similar to 2-benzylidene-4-phenylbut-3-enal. The tricyclic chiral secondary amine organocatalysts exhibit exceptional structural rigidity, providing well-organized chiral environments that enable highly enantioselective Michael additions with excellent yields and stereoselectivities at room temperature [6].

The iminium ion activation mechanism involves condensation of the secondary amine with the aldehyde group, generating a chiral iminium intermediate that activates the β-position toward nucleophilic attack. This activation mode is particularly effective for conjugate addition reactions where the nucleophile approaches the β-carbon of the activated system.

Cinchona Alkaloid-Based Systems

Cinchona alkaloids represent a privileged class of chiral organocatalysts that demonstrate exceptional versatility in asymmetric transformations [7] [2]. These naturally occurring alkaloids are available in pseudo-enantiomeric forms, enabling access to both enantiomers of target products. The bifunctional nature of cinchona catalysts, containing both basic quinuclidine nitrogen and hydrogen-bonding quinoline moiety, provides multiple activation modes for substrate recognition and stereocontrol.

Kumar's 6'-(4-biphenyl)-β-iso-cinchonine has demonstrated remarkable efficiency in [4+2] cyclization reactions involving conjugated substrates, achieving up to 97% yield and 90% ee values under mild conditions [1]. The catalyst's ability to achieve efficient differentiation between enantiotopic faces of pro-chiral substrates through secondary interactions such as π-stacking and hydrogen bonding makes it particularly suitable for complex conjugated systems like 2-benzylidene-4-phenylbut-3-enal.

Data Analysis and Performance Metrics

Catalyst TypeReaction ConditionsYield (%)ee (%)drReference
9-Amino-(9-deoxy)-epi-quinineDCE, 50°C, 12-24h82-9792-96>19:1 [3]
Kumar's 6'-(4-biphenyl)-β-iso-cinchonineClCH₂CH₂Cl, 25°C9790- [1]
Tricyclic secondary amineRoom temperature74-9588-95- [6]
Cinchona-derived primary amineBenzoic acid cocatalyst7593- [8]

Cooperative Catalysis with Brønsted Acids and Lewis Bases

Cooperative catalysis involving the synergistic action of Brønsted acids and Lewis bases represents a sophisticated approach to activate 2-benzylidene-4-phenylbut-3-enal for complex transformations. This dual activation strategy leverages the complementary reactivity of acid and base catalysts to achieve reactions that are challenging or impossible with single catalytic systems.

Mechanistic Principles of Cooperative Activation

The cooperative catalysis approach involves simultaneous activation of both nucleophilic and electrophilic reaction partners, effectively reducing the HOMO-LUMO gap and lowering activation barriers [9] [10]. In the context of 2-benzylidene-4-phenylbut-3-enal transformations, Brønsted acids typically activate the electrophilic aldehyde or alkene system, while Lewis bases generate nucleophilically active species through deprotonation or coordination.

This dual activation mechanism is exemplified in metal-based cooperative systems where a Lewis acid center coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity, while a nearby Brønsted base site activates nucleophilic partners [9]. The proximity effect between the two catalytic sites ensures efficient intramolecular cooperation, leading to enhanced reaction rates and improved selectivity compared to separate catalyst systems.

N-Heterocyclic Carbene and Lewis Acid Combinations

The combination of N-heterocyclic carbenes (NHCs) with Lewis acids represents a particularly powerful cooperative catalysis strategy for transforming α,β-unsaturated aldehydes like 2-benzylidene-4-phenylbut-3-enal [11] [12]. NHCs act as nucleophilic Lewis base catalysts, generating various reactive intermediates including acyl anion equivalents, homoenolate equivalents, and ester enolate equivalents depending on reaction conditions.

Triazolium-derived NHC catalysts have demonstrated exceptional selectivity in generating enolate equivalents from α,β-unsaturated aldehydes when combined with appropriate Lewis acidic cocatalysts [12]. The key factor determining selectivity is the basicity of the catalytic base used to generate the active NHC catalyst. Stronger bases that generate weaker conjugate acids promote enolate formation through protonation of the Breslow intermediate at the β-position.

The formal [3+2] reaction combining α,β-unsaturated aldehydes and hydrazones exemplifies this cooperative approach, utilizing both Lewis basic N-heterocyclic carbenes and Lewis acidic magnesium(II) salts [11]. This dual catalytic system enables rapid and controlled production of γ-lactams in high yields with exceptional levels of diastereo- and enantioselectivity that would be unattainable with either catalyst alone.

Hard Lewis Acid-Brønsted Base Systems

Heterobimetallic cooperative catalysts featuring hard Lewis acids paired with Brønsted bases have shown remarkable efficacy in direct aldol reactions and related transformations [9]. The lanthanide-lithium-binaphthoxide (LLB) catalyst system exemplifies this approach, where the rare earth metal serves as a Lewis acid for electrophile activation while the lithium alkoxide functions as a Brønsted base for nucleophile generation.

These systems achieve nucleophilic activation through in situ enolate generation while simultaneously activating electrophilic carbonyl compounds through Lewis acid coordination. The cooperative effect results in dramatic rate enhancements and improved stereoselectivity compared to traditional approaches requiring preformed activated substrates.

Experimental Data and Optimization Studies

Catalyst SystemSubstrate ScopeTemperature (°C)Yield (%)SelectivityReference
NHC/Mg(II) cooperativeα,β-Unsaturated aldehydes25-5085-95>20:1 dr, >95% ee [11]
Triazolium/DBUConjugated enalsRoom temperature78-92>10:1 selectivity [12]
LLB (La/Li) systemVarious aldehydes-78 to 080-9590-98% ee [9]
BINOL-based cooperativeMultiple substratesVariable75-99Up to 99% ee [13]

Recyclable Heterogeneous Catalysts for Sustainable Synthesis

The development of recyclable heterogeneous catalysts for the functionalization of 2-benzylidene-4-phenylbut-3-enal addresses critical sustainability concerns in synthetic chemistry. These catalytic systems combine the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous systems (easy recovery and reuse).

Metal Nanoparticle-Based Heterogeneous Systems

Metal nanoparticle catalysts supported on various matrices have demonstrated exceptional performance in the functionalization of conjugated aldehydes [14] [15]. These systems leverage the high surface-to-volume ratio of nanoparticles to achieve reactivity comparable to molecular complexes while maintaining recyclability through heterogeneous support.

Polysiloxane-encapsulated metal nanoparticle catalysts represent a particularly innovative approach, providing a protective environment that prevents leaching while maintaining high catalytic activity [14]. The encapsulation strategy creates nanocluster surfaces that can be tailored through appropriate choice of ligands and support materials, enabling fine-tuning of catalytic properties for specific transformations.

Copper iodide nanoparticles (CuI NPs) have shown remarkable versatility as recyclable heterogeneous catalysts for C-N bond formation reactions relevant to 2-benzylidene-4-phenylbut-3-enal derivatization [16]. These monodispersed spherical nanoparticles (4 ± 2 nm) can be easily recovered and recycled up to six times without significant loss of activity, making them attractive for large-scale synthetic applications.

Metal-Organic Framework (MOF) Catalysts

Metal-organic frameworks provide unique platforms for designing recyclable catalysts with well-defined active sites [17] [14]. The crystalline nature of MOFs allows precise characterization of catalytic centers through single-crystal X-ray diffraction, enabling rational catalyst design for specific transformations.

Bifunctional Brønsted acid-base MOF catalysts represent a particularly sophisticated approach, incorporating incompatible catalytic functionalities within a single framework through sequential linker installation [17]. The PCN-700-AB system, featuring both carboxylic acid (Brønsted acid) and amino (Brønsted base) sites, demonstrates excellent catalytic activity in tandem deacetalization-Knoevenagel condensation reactions with conversion rates exceeding 90%.

The spatial isolation of acid and base sites within the MOF structure prevents mutual neutralization while enabling cooperative catalysis. This design principle is particularly relevant for 2-benzylidene-4-phenylbut-3-enal transformations that require simultaneous activation of multiple functional groups.

Biogenic Silica-Supported Catalysts

Sustainable heterogeneous catalysts derived from renewable sources represent an emerging area of particular interest for green synthesis applications [15]. Rice husk-derived biogenic silica provides an abundant and environmentally friendly support material for palladium catalysts, achieving high recyclability in cross-coupling reactions.

The RH-Si-NH₂-Pd catalyst system demonstrates excellent performance in Suzuki-Miyaura transformations using green solvent systems (H₂O:EtOH 1:1), providing cross-coupling products in up to 99% yield with excellent recyclability [15]. This approach addresses both environmental and economic concerns through utilization of agricultural waste materials as catalyst supports.

Performance and Recyclability Analysis

Catalyst TypeSupport MaterialRecyclabilityActivity RetentionApplicationReference
CuI NanoparticlesMonodispersed6 cycles>90%C-N bond formation [16]
Pd/Biogenic SilicaRice husk silica5 cycles>95%Cross-coupling [15]
MOF PCN-700-ABZr-based framework4 cycles>85%Acid-base catalysis [17]
Polysiloxane-PdSiloxane matrix5 cycles>90%Multiple reactions [14]

Environmental and Economic Benefits

The implementation of recyclable heterogeneous catalysts for 2-benzylidene-4-phenylbut-3-enal transformations provides significant environmental and economic advantages [18] [19]. These systems reduce waste generation through catalyst reuse, minimize the need for precious metal consumption, and often enable the use of green solvents and milder reaction conditions.

The development of catalysts from waste materials, such as rice husk-derived supports, further enhances the sustainability profile by converting agricultural byproducts into valuable catalytic materials [15] [19]. This circular economy approach addresses both waste management challenges and the demand for sustainable catalytic technologies in fine chemical synthesis.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

234.104465066 g/mol

Monoisotopic Mass

234.104465066 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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